8-Chloro-2H-chromene-3-carbonitrile
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Overview
Description
8-Chloro-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One notable method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is considered green and efficient, yielding high purity products.
Industrial Production Methods: Industrial production methods often employ catalysts to enhance the reaction efficiency. Common catalysts include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions . These methods ensure high yields and are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the chromene ring, potentially altering its biological activity.
Substitution: Common in the synthesis of derivatives, substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various substituted chromenes, which can have enhanced biological or chemical properties .
Scientific Research Applications
8-Chloro-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anti-HIV activities.
Mechanism of Action
The mechanism of action of 8-Chloro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters. This action can help in managing conditions like depression and anxiety . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their biological activities, including antimicrobial and antifungal properties.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have shown potential in drug discovery due to their diverse pharmacological properties.
Uniqueness: 8-Chloro-2H-chromene-3-carbonitrile stands out due to its specific chlorine substitution, which can enhance its biological activity and chemical reactivity compared to its analogs. This unique substitution makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
8-chloro-2H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUGPJWKRXBNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701403 |
Source
|
Record name | 8-Chloro-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-78-0 |
Source
|
Record name | 8-Chloro-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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